molecular formula C32H38N2O6 B11548864 2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate

2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate

Cat. No.: B11548864
M. Wt: 546.7 g/mol
InChI Key: BEXMWFXCNOJJQK-HNSNBQBZSA-N
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Description

2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy groups, a hydrazinylidene moiety, and a phenyl ring substituted with a 2,4,4-trimethylpentan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate typically involves multiple steps. One common method includes the condensation of 3-methoxybenzoic acid with 4-(2,4,4-trimethylpentan-2-yl)phenol in the presence of a dehydrating agent to form an ester. This ester is then reacted with hydrazine hydrate to form the hydrazone intermediate. The final step involves the reaction of this intermediate with 2-methoxy-4-formylphenyl acetate under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate is unique due to its combination of methoxy, hydrazone, and phenyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from similar compounds .

Properties

Molecular Formula

C32H38N2O6

Molecular Weight

546.7 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3-methoxybenzoate

InChI

InChI=1S/C32H38N2O6/c1-31(2,3)21-32(4,5)24-12-14-25(15-13-24)39-20-29(35)34-33-19-22-11-16-27(28(17-22)38-7)40-30(36)23-9-8-10-26(18-23)37-6/h8-19H,20-21H2,1-7H3,(H,34,35)/b33-19+

InChI Key

BEXMWFXCNOJJQK-HNSNBQBZSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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